Epilubimin

CAS No.: 64024-09-5

Cat. No.: VC1930015

Molecular Formula: C15H24O2

Molecular Weight: 236.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64024-09-5 |

|---|---|

| Molecular Formula | C15H24O2 |

| Molecular Weight | 236.35 g/mol |

| IUPAC Name | 8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde |

| Standard InChI | InChI=1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h9,11-14,17H,1,4-8H2,2-3H3 |

| Standard InChI Key | CEVNHRPKRNTGKO-UHFFFAOYSA-N |

| Isomeric SMILES | C[C@@H]1C[C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)C=O)O |

| SMILES | CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |

| Canonical SMILES | CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |

Introduction

Chemical Structure and Properties

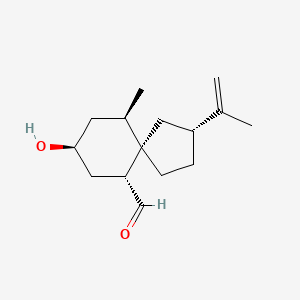

Epilubimin possesses a complex molecular structure characterized by a spirovetivane skeleton. This structure has been definitively established through various spectroscopic methods, particularly infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Physical and Chemical Properties

The chemical and physical properties of Epilubimin are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C15H24O2 |

| Molecular Weight | 236.35 g/mol |

| CAS Number | 64024-09-5 |

| IUPAC Name | 8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde |

| Physical State | Not specified in available literature |

| Spectroscopic Features | v_max (CCl4): 3410 (br), 3060 (w), 2940, 2865, 2730 (w), 1645 and 892 cm-1 |

| Optical Properties | Exhibits a pronounced negative Cotton effect |

The molecular structure of Epilubimin includes a hydroxyl group and an aldehyde functional group, which contribute to its chemical reactivity and potential biological activities . The compound contains a spiro carbon center, which creates a distinctive three-dimensional configuration that is crucial for its biological recognition and function within plant systems.

Spectroscopic Characteristics

Spectroscopic analysis has been fundamental in determining the structure of Epilubimin. The compound shows characteristic infrared absorption bands, particularly for the hydroxyl group (3410 cm-1) and the aldehyde function (2730 cm-1) . Additionally, Epilubimin exhibits a pronounced negative Cotton effect when analyzed by circular dichroism spectroscopy, providing valuable information about its stereochemistry .

Nuclear magnetic resonance spectroscopy has been particularly useful in elucidating the complex structure of this sesquiterpenoid. Carbon-13 NMR spectroscopy has enabled researchers to distinguish Epilubimin from closely related compounds such as lubimin and isolubimin .

Occurrence and Isolation

Epilubimin has been primarily isolated from diseased potato tubers, where it functions as a stress metabolite. The compound is part of the plant's chemical defense system, produced in response to pathogen attack or other stress conditions.

Natural Sources

While the most documented source of Epilubimin is diseased potato tubers, the compound belongs to the sesquiterpenoid class that is widely distributed across various plant species. Members of the Solanum genus, which includes potatoes, are known to produce numerous bioactive compounds in response to stress, and Epilubimin represents one such phytoalexin .

Isolation and Purification

The isolation of Epilubimin presents several challenges due to its presence in complex mixtures with structurally similar compounds. It is frequently found in admixture with other sesquiterpenoids, particularly lubimin and isolubimin, necessitating sophisticated separation techniques .

Chromatographic methods, especially thin-layer chromatography (TLC) and preparative column chromatography, have been employed for the purification of Epilubimin. The compound can be distinguished from related structures based on its distinctive Rf values and characteristic reactions with vanillin-phosphoric acid spray reagent .

Biosynthetic Pathways

The biosynthesis of Epilubimin in plants has been a subject of significant research interest, providing insights into the complex metabolic pathways involved in plant stress responses.

Biosynthetic Mechanism

Research findings suggest that Epilubimin is biosynthesized through the cyclization of E,E-1,5-cyclodecadienes, a process that appears to be enzymatically mediated in plant systems. The biosynthetic pathway involves specific conformational arrangements of precursor molecules that determine the stereochemistry of the resulting spirovetivane skeleton .

The formation of Epilubimin appears to require the TT conformation (in Sutherland's terminology) of the cyclodecadiene precursor, which enables the generation of the characteristic spirovetivane skeleton. While this conformation is less favored in laboratory studies, enzymatic processes in living systems can facilitate such transformations .

Relationship to Other Sesquiterpenoids

Epilubimin's biosynthesis shares common intermediates with several other sesquiterpenoids found in plants. The biosynthetic relationship between Epilubimin, lubimin, and isolubimin has been established, with all three compounds potentially derived from similar precursors but through different cyclization patterns or subsequent modifications .

The cyclization of the precursor molecule, followed by proton loss and ring contraction, leads to the formation of the spirovetivane skeleton characteristic of Epilubimin. Subsequent oxidation steps complete the biosynthesis of the compound .

Chemical Transformations and Derivatives

Research on Epilubimin has included investigations into its chemical reactivity and the preparation of derivatives for structural confirmation and potential biological testing.

Reduction to Dihydroepilubimin

One well-documented transformation of Epilubimin is its reduction with sodium borohydride to form dihydroepilubimin. This reduction occurs rapidly at room temperature when Epilubimin is treated with sodium borohydride in methanol . The resulting product can be extracted with ether and purified by preparative thin-layer chromatography and sublimation.

Analytical Methods for Detection and Quantification

The identification and quantification of Epilubimin in complex biological matrices require sensitive and specific analytical methods.

Spectroscopic Methods

Infrared spectroscopy and nuclear magnetic resonance have been instrumental in the structural elucidation of Epilubimin. The compound exhibits characteristic IR absorption bands and distinct patterns in its NMR spectra that allow for its identification .

Circular dichroism spectroscopy has also been employed to study the stereochemistry of Epilubimin, revealing a pronounced negative Cotton effect that provides valuable information about its three-dimensional structure .

Future Research Directions

Despite the progress made in understanding the structure and biosynthesis of Epilubimin, several aspects warrant further investigation.

Comprehensive Biological Activity Screening

A systematic evaluation of Epilubimin's biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, would provide valuable insights into its potential applications. Given the diverse medicinal properties associated with the Solanum genus , Epilubimin might contribute to these therapeutic effects.

Biosynthetic Engineering

Advances in synthetic biology and metabolic engineering offer opportunities to explore the biosynthetic pathway of Epilubimin in greater detail. Understanding the enzymatic processes involved could enable the production of Epilubimin or modified derivatives through biotechnological approaches.

Structure-Activity Relationship Studies

The preparation and biological testing of Epilubimin derivatives could elucidate the structural features essential for its activity. Such structure-activity relationship studies would inform the rational design of compounds with enhanced properties for potential applications in agriculture or medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume